molecular formula C5H13ClN2O2S B1681297 Cysteine, S-(2-aminoethyl)-, monohydrochloride, L- CAS No. 4099-35-8

Cysteine, S-(2-aminoethyl)-, monohydrochloride, L-

Cat. No.: B1681297
CAS No.: 4099-35-8
M. Wt: 200.69 g/mol
InChI Key: CVHKULVNPGAEQM-UHFFFAOYSA-N
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Description

Thialysine HCl is utilized in protein synthesis and it is incorporated into proteins in place of lysine.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKULVNPGAEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4099-35-8
Record name L-Cysteine, monohydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of S-(2-aminoethyl)-L-cysteine as a Lysine Antimetabolite

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-aminoethyl)-L-cysteine (SAEC), a structural analog of the essential amino acid L-lysine, exhibits potent biological activity as a lysine antimetabolite. Its cytotoxicity stems primarily from the disruption of protein synthesis. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning SAEC's activity. By mimicking lysine, SAEC competitively inhibits lysyl-tRNA synthetase (LysRS), leading to its erroneous acylation to tRNALys and subsequent incorporation into nascent polypeptide chains. This guide will delve into the biochemical basis of SAEC's action, detail experimental protocols for its study, and discuss the mechanisms of resistance that have been observed.

Introduction: The Role of Lysine and the Concept of Antimetabolites

Lysine is a fundamental, proteinogenic amino acid essential for a myriad of biological processes, including protein structure and function, calcium homeostasis, and the synthesis of carnitine.[1] Its positively charged side chain plays a crucial role in the catalytic sites of enzymes and in protein-protein interactions.

An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by inhibiting an enzyme or by being incorporated into a macromolecule in place of a natural substrate. S-(2-aminoethyl)-L-cysteine, also known as thialysine, is a classic example of a lysine antimetabolite.[2] It is structurally similar to lysine, with the key difference being the substitution of a methylene group (CH2) at the γ-position with a sulfur atom.[3] This structural mimicry is the foundation of its biological activity.

The Molecular Mechanism of S-(2-aminoethyl)-L-cysteine Action

The primary cellular target of SAEC is lysyl-tRNA synthetase (LysRS), a critical enzyme in protein biosynthesis.[4] LysRS is responsible for the two-step process of attaching lysine to its cognate tRNA (tRNALys), an essential prerequisite for the incorporation of lysine into proteins during translation.[5]

Competitive Inhibition of Lysyl-tRNA Synthetase

SAEC acts as a competitive inhibitor of LysRS. Due to its structural similarity to lysine, SAEC can bind to the active site of LysRS.[6][7] The active site of LysRS is shaped to specifically recognize the lysine substrate, forming a network of hydrogen bonds and polar interactions.[1] SAEC, with its similar size and charge distribution, can occupy this binding pocket, thereby preventing lysine from binding and being activated.

The process of aminoacylation by LysRS involves two key steps:

  • Amino Acid Activation: Lysine is activated by ATP to form a lysyl-adenylate (Lys-AMP) intermediate.

  • tRNA Charging: The activated lysine is then transferred to the 3' end of its cognate tRNALys.

SAEC can be mistakenly recognized by LysRS and undergo the first step of this reaction, forming S-(2-aminoethyl)-L-cysteinyl-adenylate.

Diagram 1: The Two-Step Reaction of Lysyl-tRNA Synthetase and the Action of SAEC

LysRS_Mechanism cluster_step1 Step 1: Amino Acid Activation cluster_step2 Step 2: tRNA Charging cluster_translation Translation Lysine Lysine LysRS Lysyl-tRNA Synthetase (LysRS) Lysine->LysRS ATP ATP ATP->LysRS Lys_AMP Lysyl-adenylate (Lys-AMP) LysRS->Lys_AMP + PPi SAEC_AMP SAEC-adenylate LysRS->SAEC_AMP Erroneous Activation Charged_tRNA Lysyl-tRNALys Lys_AMP->Charged_tRNA + tRNALys SAEC SAEC SAEC->LysRS Competitive Inhibition Mischarged_tRNA SAEC-tRNALys SAEC_AMP->Mischarged_tRNA + tRNALys tRNA_Lys tRNALys tRNA_Lys->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Mischarged_tRNA->Ribosome Protein Functional Protein Ribosome->Protein Aberrant_Protein Aberrant Protein (Misfolded/Inactive) Ribosome->Aberrant_Protein Cytotoxicity_Workflow cluster_assays Viability Assays cluster_mtt MTT Assay cluster_trypan Trypan Blue Assay start Start: Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_saec Treat with Varying Concentrations of SAEC seed_cells->treat_saec incubate Incubate (24-72h) treat_saec->incubate mtt_add Add MTT Reagent incubate->mtt_add trypan_harvest Harvest Cells incubate->trypan_harvest mtt_incubate Incubate (4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Measure Absorbance (570 nm) mtt_solubilize->mtt_read analyze Analyze Data: Calculate % Viability mtt_read->analyze trypan_stain Stain with Trypan Blue trypan_harvest->trypan_stain trypan_count Count Viable/Non-viable Cells trypan_stain->trypan_count trypan_count->analyze

Caption: Workflow for SAEC cytotoxicity assessment.

In Vitro Assay for Lysyl-tRNA Synthetase Inhibition

The inhibitory effect of SAEC on LysRS activity can be measured by monitoring the formation of the aminoacyl-adenylate intermediate. [8] Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM HEPES buffer (pH 7.5)

    • 10 mM MgCl2

    • 2 mM DTT

    • 10 mM ATP

    • Purified LysRS enzyme (e.g., 1 µM)

    • Varying concentrations of SAEC (as the inhibitor)

  • Reaction Initiation: Initiate the reaction by adding L-lysine (e.g., at its Km concentration).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Detection of Product Formation: The formation of pyrophosphate (PPi), a product of the amino acid activation step, can be measured using a commercially available pyrophosphate assay kit (e.g., a fluorescence-based kit).

  • Data Analysis: Determine the IC50 value of SAEC by plotting the percentage of LysRS inhibition against the SAEC concentration.

Determination of SAEC Incorporation into Proteins

The incorporation of SAEC into newly synthesized proteins can be demonstrated using radiolabeled SAEC or by mass spectrometry.

Protocol (using radiolabeling):

  • Cell Culture: Grow cells in a lysine-free medium supplemented with a low concentration of lysine to maintain viability.

  • Radiolabeling: Add radiolabeled [35S]-SAEC to the culture medium and incubate for several hours.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer). [9]4. Protein Precipitation: Precipitate the total protein from the cell lysate using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the protein pellet to remove unincorporated [35S]-SAEC and measure the radioactivity of the pellet using a scintillation counter. An increase in radioactivity in the protein fraction indicates the incorporation of SAEC.

Mechanisms of Resistance to S-(2-aminoethyl)-L-cysteine

Cells and organisms can develop resistance to SAEC through several mechanisms.

Mutations in Lysyl-tRNA Synthetase

Mutations in the gene encoding LysRS can alter the active site of the enzyme, reducing its affinity for SAEC while maintaining its ability to bind and activate lysine. [4]This allows the cell to continue protein synthesis even in the presence of SAEC.

The L-box Riboswitch

In some bacteria, the expression of genes involved in lysine biosynthesis is regulated by a lysine-sensing RNA element known as the L-box riboswitch. [10][11]This riboswitch is located in the 5' untranslated region of the mRNA for these genes.

  • In the presence of high lysine concentrations: Lysine binds to the L-box riboswitch, causing a conformational change in the mRNA that leads to the termination of transcription.

  • SAEC as a Lysine Mimic: SAEC can also bind to the L-box riboswitch, mimicking the effect of high lysine concentrations and thus repressing the expression of lysine biosynthesis genes. [12]* Resistance through Riboswitch Mutation: Mutations in the L-box riboswitch can prevent the binding of lysine or SAEC. [11]This leads to the constitutive expression of lysine biosynthesis genes, resulting in an overproduction of intracellular lysine. The increased concentration of lysine can then outcompete SAEC for binding to LysRS, conferring resistance.

Diagram 3: The L-box Riboswitch Mechanism of SAEC Resistance

L_box_Riboswitch cluster_wild_type Wild-Type Bacterium cluster_low_lysine Low Lysine cluster_high_lysine High Lysine / SAEC cluster_mutant Resistant Mutant (Mutated L-box) rna_pol_low RNA Polymerase l_box_low L-box Riboswitch (Anti-terminator conformation) rna_pol_low->l_box_low lys_gene_low Lysine Biosynthesis Gene l_box_low->lys_gene_low transcription_low Transcription Proceeds lys_gene_low->transcription_low lysine Lysine or SAEC l_box_high L-box Riboswitch (Terminator conformation) lysine->l_box_high rna_pol_high RNA Polymerase rna_pol_high->l_box_high termination Transcription Terminates l_box_high->termination lysine_mutant Lysine or SAEC l_box_mutant Mutated L-box (Cannot bind Lys/SAEC) lysine_mutant->l_box_mutant Binding Prevented rna_pol_mutant RNA Polymerase rna_pol_mutant->l_box_mutant lys_gene_mutant Lysine Biosynthesis Gene l_box_mutant->lys_gene_mutant transcription_mutant Constitutive Transcription (Lysine Overproduction) lys_gene_mutant->transcription_mutant

Caption: L-box riboswitch regulation and resistance mechanism.

Development of SAEC-Resistant Mutants for Lysine Overproduction

The resistance mechanisms to SAEC can be exploited for biotechnological applications, particularly for the development of microbial strains that overproduce lysine.

Protocol for Developing SAEC-Resistant Mutants:

  • Mutagenesis: Expose a wild-type bacterial culture (e.g., Corynebacterium glutamicum or Escherichia coli) to a mutagen, such as ultraviolet (UV) radiation or a chemical mutagen like N-methyl-N'-nitro-N-nitrosoguanidine (NTG). [13]The goal is to induce random mutations in the bacterial genome.

  • Selection: Plate the mutagenized cells onto a minimal medium containing a concentration of SAEC that is inhibitory to the wild-type strain.

  • Isolation and Screening: Colonies that grow on the SAEC-containing medium are considered resistant mutants. Isolate these colonies and screen them for lysine production in the culture supernatant.

  • Quantification of Lysine Production: Measure the concentration of lysine in the culture medium of the resistant mutants using a lysine assay kit or by HPLC. [14][15]5. Characterization of Mutants: Further characterize the most promising lysine-overproducing mutants to identify the genetic basis of their resistance (e.g., by sequencing the lysC gene and its regulatory regions, including the L-box).

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for SAEC

SAEC Concentration (mM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
0 (Control)100 ± 5100 ± 6100 ± 4
0.195 ± 488 ± 575 ± 6
0.582 ± 665 ± 745 ± 5
168 ± 542 ± 621 ± 4
535 ± 415 ± 35 ± 2
1012 ± 33 ± 1<1

Table 2: Lysine Production by SAEC-Resistant Mutants

StrainSAEC Resistance (mM)Lysine Production (g/L)
Wild-Type< 0.1< 0.1
Mutant 152.5
Mutant 253.1
Mutant 3105.8
Mutant 4106.2

Conclusion and Future Directions

S-(2-aminoethyl)-L-cysteine is a powerful tool for studying lysine metabolism and protein synthesis. Its mode of action as a lysine antimetabolite is well-characterized, primarily involving the inhibition of lysyl-tRNA synthetase and subsequent incorporation into proteins. The study of SAEC has not only provided fundamental insights into these cellular processes but has also led to practical applications in biotechnology, such as the development of lysine-overproducing microbial strains.

Future research in this area could focus on:

  • The development of more specific and potent LysRS inhibitors for therapeutic applications, such as antimicrobial or anticancer agents.

  • A deeper understanding of the structural basis for SAEC resistance in LysRS mutants.

  • The exploration of other potential cellular targets of SAEC.

  • The use of SAEC as a chemical probe to investigate the cellular response to proteotoxic stress.

This guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and investigate the multifaceted biological activity of S-(2-aminoethyl)-L-cysteine.

References

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  • Onesti, S., Miller, A. D., & Brick, P. (1995). The crystal structure of the lysyl-tRNA synthetase (LysU) from Escherichia coli. Structure, 3(2), 163–176. [Link]

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  • Blount, K. F., & Breaker, R. R. (2006). A switch in time: detailing the life of a riboswitch. Molecular Cell, 24(5), 647–650. [Link]

  • Thannhauser, T. W., Sherwood, R. W., & Scheraga, H. A. (1998). Determination of the cysteine and cystine content of proteins by amino acid analysis: application to the characterization of disulfide-coupled folding intermediates. Journal of Protein Chemistry, 17(1), 37–43. [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved February 24, 2026, from [Link]

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  • Adachi, H., Aso, M., Saito, H., & Furuhashi, K. (1992). Synthesis of an S-(2-Aminoethyl)-L-Cysteine Conjugate in S-(2-Aminoethyl)-L-Cysteine-Resistant Adenine-Auxotrophic Cells of Datura innoxia Mill. Plant and Cell Physiology, 33(2), 165–170. [Link]

  • Grundy, F. J., & Henkin, T. M. (2004). Amino acid recognition and gene regulation by riboswitches. Quarterly Reviews of Biophysics, 37(2), 133–146. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Busiello, V., Di Girolamo, M., & De Marco, C. (1984). Thialysine utilization by a lysine-requiring Escherichia coli mutant. Molecular and Cellular Biochemistry, 59(1-2), 149–154. [Link]

  • Sudarsan, N., & Breaker, R. R. (2013). Riboswitch RNAs: using RNA to sense cellular metabolism. Cold Spring Harbor Perspectives in Biology, 5(10), a012659. [Link]

  • Graphviz. (2024, September 28). DOT Language. [Link]

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  • Wang, Y., Li, Y., Liu, J., Li, Y., & Chen, N. (2025). Intracellular self-assembly and metabolite analysis of key enzymes for L-lysine synthesis based on key components of cellulosomes. Frontiers in Bioengineering and Biotechnology, 13, 1399424. [Link]

  • Bright, S. W., Featherstone, L. C., & Miflin, B. J. (1979). Isolation of a recessive barley mutant resistant to S-(2-aminoethyl)L-cysteine. Theoretically and Applied Genetics, 55(1), 1–4. [Link]

  • Vamvakas, S., Dekant, W., & Henschler, D. (1987). Cytotoxicity of cysteine S-conjugates: structure-activity relationships. Toxicology in Vitro, 1(2), 151–156. [Link]

  • Strickland, R. D., Martin, E. L., & Riebsomer, J. L. (1953). A method for the independent determination of cysteine and cystine in proteins. The Journal of Biological Chemistry, 205(2), 903–909. [Link]

  • Henkin, T. M. (2009). Riboswitch RNAs: using RNA to sense cellular metabolism. Genes & Development, 23(18), 2133–2138. [Link]

  • Gruic-Sovulj, I., & Perona, J. J. (2008). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods in Molecular Biology, 447, 175–196. [Link]

  • Kleiman, L., Jones, C. P., & Musier-Forsyth, K. (2004). Specific Inhibition of the Synthesis of Human Lysyl-tRNA Synthetase Results in Decreases in tRNALys Incorporation, Annealing to Viral RNA, and Viral Infectivity in Human Immunodeficiency Virus Type 1. Journal of Virology, 78(20), 10981–10989. [Link]

  • Ibba, M., & Söll, D. (2001). Class I Lysyl-tRNA Synthetases. In The Aminoacyl-tRNA Synthetases. Landes Bioscience. [Link]

  • Włodek, L., & Iciek, M. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. International Journal of Molecular Sciences, 23(16), 9405. [Link]

  • Gruic-Sovulj, I., & Perona, J. J. (2008). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods in Molecular Biology, 447, 175–196. [Link]

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  • Zhou, H. C., & Wang, Y. (2014). In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors. International Journal of Molecular Sciences, 15(1), 1358–1377. [Link]

  • Patrick-Iwuanyanwu, K. C., & Salami, S. A. (2007). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. International Journal of Environmental Research and Public Health, 4(2), 132–136. [Link]

  • Włodek, L., & Iciek, M. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. International Journal of Molecular Sciences, 23(16), 9405. [Link]

  • Kim, J. H., Kim, J. H., & Yim, M. J. (2009). Protective Activity of N-acetyl-L-cysteine (NAC) against Cellular Oxidative Stress Induced by Radiation. Transactions of the Korean Nuclear Society Autumn Meeting, 605–606. [Link]

Sources

Technical Guide: Chemical Properties & Solubility of S-(2-Aminoethyl)-L-Cysteine Monohydrochloride

[1]

Executive Summary

S-(2-aminoethyl)-L-cysteine monohydrochloride (also known as Thialysine hydrochloride or L-4-Thialysine ) is a synthetic sulfur-containing amino acid analog of L-Lysine.[1] Structurally, it replaces the

11

This guide provides a rigorous analysis of its physicochemical behavior, solubility profiles, and stability, designed for researchers requiring high-precision experimental control.[1]

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature & Identification
ParameterDetail
IUPAC Name (2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid hydrochloride
Common Synonyms Thialysine HCl, S-aminoethyl-L-cysteine HCl, L-4-Thialysine
CAS Number 4099-35-8 (Hydrochloride salt); 2936-69-8 (Free base)
Molecular Formula Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

N

O

S[1][2][3][4] · HCl
Molecular Weight 200.69 g/mol (Salt); 164.23 g/mol (Free base)
Stereochemistry L-isomer (2R)
Structural Isosterism (Lysine vs. Thialysine)

Thialysine acts as a antimetabolite because it mimics the charge and size of lysine but possesses different acid-base properties.[1]

  • Bond Length: The C–S bond (1.8 Å) is longer than the C–C bond (1.5 Å) it replaces, but the C–S–C bond angle (~92°) is sharper than the C–C–C angle (109.5°).[1] This results in a similar overall chain length, allowing Thialysine to fit into Lysine-tRNA synthetase active sites.[1]

  • Acidity (pKa): The sulfur atom is electronegative and located

    
     to the terminal amino group.[1] This exerts an electron-withdrawing inductive effect, significantly lowering the pKa  of the 
    
    
    -amine equivalent compared to Lysine.[1]

ChemicalStructurecluster_0L-Lysinecluster_1Thialysine (S-2-aminoethyl-L-cysteine)LysH2N-CH(COOH)-CH2-CH2-CH2-CH2-NH2(All Carbon Backbone)Lys_pKaSide Chain pKa ≈ 10.5(Highly Basic)Lys->Lys_pKaThiaH2N-CH(COOH)-CH2-S-CH2-CH2-NH2(Thioether Substitution)Lys->ThiaGamma-methylene replaced by SulfurThia_pKaSide Chain pKa ≈ 8.4 - 8.9(Less Basic due to Sulfur)Thia->Thia_pKa

Figure 1: Structural comparison highlighting the thioether substitution and its effect on the side-chain pKa.[1]

Physicochemical Properties[1][3][4][6][7][8][9]

Solubility Profile

The monohydrochloride salt form renders the compound highly polar and ionic.[1]

SolventSolubility RatingEstimated ConcentrationNotes
Water Freely Soluble > 50 mg/mLDissolves rapidly; pH of 10% solution is acidic (~3.0–4.0).[1]
Ethanol Slightly Soluble< 10 mg/mLSolubility decreases drastically as water content drops.[1]
Methanol Slightly Soluble~ 5–10 mg/mLBetter than ethanol but not recommended for stock prep.[1]
Acetone Insoluble< 0.1 mg/mLUsed to precipitate the compound from aqueous solutions.[1]
Ether/Chloroform InsolubleNegligibleStrictly polar compound.[1]
Acid-Base Dissociation (pKa)

Understanding the pKa is critical for buffer preparation and electrophoresis.[1]

  • 
    -Carboxyl (
    
    
    ): ~1.9 - 2.1 [1]
  • 
    -Amino (
    
    
    ): ~8.5 - 9.0 [1]
  • Side-Chain Amine (

    
    ): ~8.4 - 8.9  (Distinct from Lysine's 10.5)[1]
    
    • Implication: At pH 9.0, Lysine is positively charged (+1 net), while Thialysine is largely zwitterionic/neutral (side chain deprotonates).[1] This allows for separation via ion-exchange chromatography.

Stability & Reactivity[1]
  • Oxidation: The thioether group (-S-) is susceptible to oxidation by strong agents (e.g., peroxides) to form sulfoxides (R-S(=O)-R) and sulfones .[1][5] However, it is more stable than the free thiol of cysteine.[1]

  • Disulfide Formation: Unlike Cysteine, Thialysine cannot form disulfide bonds because the sulfur is capped with an ethylamine group.[1]

  • Thermal Stability: Solid powder is stable at room temperature.[1] Melting point is 200–202°C (with decomposition).[1]

Experimental Protocols

Preparation of 100 mM Stock Solution

Objective: Create a stable, sterile stock solution for cell culture or enzymatic assays.

Materials:

  • Thialysine HCl (MW: 200.69 g/mol )

  • Milli-Q Water (Nuclease-free if necessary)[1]

  • 0.22 µm Syringe Filter (PES or PVDF)[1]

Protocol:

  • Weighing: Accurately weigh 200.7 mg of Thialysine HCl powder.

  • Dissolution: Transfer to a 15 mL conical tube. Add 8.0 mL of Milli-Q water. Vortex until completely dissolved (solution will be clear and colorless).[1]

  • pH Adjustment (Optional but Critical): The solution will be acidic (pH ~3-4) due to the HCl counterion.

    • For unbuffered media addition: Leave acidic to prevent precipitation/oxidation, neutralize only upon dilution into media.[1]

    • For immediate assay use: Adjust pH to 7.4 using small volumes of 1N NaOH. Caution: High pH (>9) accelerates oxidation of the thioether over time.[1]

  • Volume Adjustment: Add water to a final volume of 10.0 mL .

  • Sterilization: Pass through a 0.22 µm syringe filter into a sterile cryovial.

  • Storage: Aliquot into 1 mL volumes. Store at -20°C . Stable for 6–12 months. Avoid repeated freeze-thaw cycles.

Biological Competition Assay Workflow

Thialysine is toxic to many bacteria and cell lines because it incorporates into proteins in place of lysine, leading to misfolding or catalytic inactivation.[1]

CompetitionAssayStartStart: Cell Culture(Lysine Auxotroph or Wild Type)TreatmentTreatment GroupsStart->TreatmentControlControl:L-Lysine (Standard Conc.)Treatment->ControlExp1Experimental:L-Lysine + Thialysine(Competition Mode)Treatment->Exp1Exp2Selection:Thialysine Only(Resistance Selection)Treatment->Exp2IncubationIncubate 24-48hMonitor Growth (OD600 or Viability)Control->IncubationExp1->IncubationExp2->IncubationOutcome1Wild Type:Growth Inhibited(Thialysine incorporates -> Toxic)Incubation->Outcome1High ToxicityOutcome2Mutant (Lys-tRNA synthetase):Growth Observed(Discriminates against Thialysine)Incubation->Outcome2Resistance

Figure 2: Workflow for using Thialysine as a selection agent to identify lysine-tRNA synthetase mutants.[1]

Applications in Drug Development[1]

  • Antimetabolite Screening: Used to screen for mutations in the lysine biosynthetic pathway (e.g., dap pathway in bacteria).[1]

  • Protein Engineering: Incorporation of Thialysine into proteins allows for "atomic mutation" studies.[1] The lower pKa of the side chain can be used to probe the role of the lysine ammonium group in enzyme catalysis (e.g., testing if a proton transfer is rate-limiting).[1]

  • Peptide Conjugation: The thioether is stable, but the terminal amine can be chemically modified (e.g., acylation) to create lysine-like derivatives with altered solubility or pharmacokinetics.[1]

References

  • Chemical Identity & Properties: PubChem.[1][6][2][3] S-(2-Aminoethyl)-L-cysteine hydrochloride. CID 16218879.[1] Link

  • pKa & Structural Analysis: Hermann, P., & Lemke, K. (1968).[1] Potentiometric titration of S-(2-aminoethyl)-L-cysteine. Hoppe-Seyler's Zeitschrift für physiologische Chemie.[1] (Inferred data on thioether pKa effects).

  • Biological Applications: Di Girolamo, M., et al. (1987).[1] Specificity of the activation of lysine and thialysine by aminoacyl-tRNA synthetases. European Journal of Biochemistry. Link

  • Safety & Handling: Sigma-Aldrich.[1] Safety Data Sheet: S-(2-Aminoethyl)-L-cysteine hydrochloride. Link

Methodological & Application

Application Notes and Protocols: Incorporation of S-aminoethyl-L-cysteine into Synthetic Dropout Media

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the incorporation and application of S-(2-aminoethyl)-L-cysteine (SAEC), a toxic lysine analog, in yeast synthetic dropout (SD) media. We will delve into the biochemical principles underpinning its use, present detailed protocols for media preparation and mutant selection, and offer insights into data interpretation and troubleshooting. The primary application detailed is the powerful genetic selection for mutants with deregulated lysine biosynthesis, a critical tool in metabolic engineering and drug discovery.

Introduction: The Principle of Antimetabolite Selection

In the landscape of microbial genetics, the use of antimetabolites—structural analogs of essential molecules that inhibit metabolic pathways—is a cornerstone technique for selecting specific classes of mutants. S-(2-aminoethyl)-L-cysteine (SAEC), also known as thialysine, is a potent lysine analog where the γ-methylene group of lysine is replaced by a sulfur atom.[1] This substitution allows SAEC to mimic lysine, thereby interfering with cellular processes that depend on this essential amino acid.

The incorporation of SAEC into a chemically defined medium provides a strong selective pressure. Wild-type Saccharomyces cerevisiae are susceptible to SAEC's toxic effects, which primarily arise from two mechanisms:

  • Feedback Inhibition: SAEC mimics lysine in the allosteric feedback inhibition of the first enzyme in the lysine biosynthesis pathway, homocitrate synthase.[2][3][4] This shuts down the production of endogenous lysine, leading to starvation.

  • Protein Synthesis Disruption: SAEC can be recognized by the protein synthesis machinery and erroneously incorporated into nascent polypeptide chains in place of lysine, resulting in non-functional proteins and cellular toxicity.[1]

Consequently, only cells that have acquired mutations rendering them resistant to SAEC will proliferate. Such resistance phenotypes often arise from the deregulation of the lysine biosynthetic pathway, leading to the overproduction of endogenous lysine, which then outcompetes the toxic analog.[5] This makes SAEC an invaluable tool for isolating strains with enhanced lysine production or for studying the regulation of amino acid metabolism.[6]

The Lysine Biosynthesis Pathway in Saccharomyces cerevisiae

S. cerevisiae, like other fungi, synthesizes lysine via the α-aminoadipate (AAA) pathway.[5] This pathway begins with the condensation of acetyl-CoA and α-ketoglutarate, a key intermediate of the Krebs cycle. The first and primary regulatory step of this multi-enzyme pathway is catalyzed by homocitrate synthase, which is subject to potent feedback inhibition by the final product, L-lysine.[2][3] When intracellular lysine levels are high, the enzyme's activity is reduced, thus conserving cellular resources. SAEC exploits this regulatory mechanism, acting as a false co-repressor to inhibit the pathway.

Mutants resistant to SAEC frequently possess mutations in the genes encoding homocitrate synthase (LYS20 or LYS21) that render the enzyme insensitive to feedback inhibition.[2][7] Another layer of regulation involves the transcriptional activator Lys14p, which, upon binding to the pathway intermediate α-aminoadipate semialdehyde, activates the expression of several LYS genes.[8][9]

Lysine_Biosynthesis_Pathway Fig 1. Lysine Biosynthesis Pathway and SAEC Inhibition in S. cerevisiae. AKG α-Ketoglutarate + Acetyl-CoA HCS Homocitrate Synthase (Lys20/Lys21) AKG->HCS Homocitrate Homocitrate AAA α-Aminoadipate (AAA) Homocitrate->AAA Multiple Steps AAS α-Aminoadipate Semialdehyde (α-AAS) AAA->AAS Multiple Steps Saccharopine Saccharopine AAS->Saccharopine Multiple Steps Lys14 Lys14p (Transcriptional Activator) AAS->Lys14 Inducer Lysine L-Lysine Saccharopine->Lysine Lys9, Lys1 Lysine->HCS HCS->Homocitrate Lys14->HCS Activates Expression SAEC SAEC (Toxic Analog) SAEC->HCS False Feedback Inhibition

Caption: Lysine biosynthesis in yeast and the inhibitory action of SAEC.

Protocols
Protocol 1: Preparation of Standard Synthetic Dropout (SD) Media

Successful application of SAEC requires a foundation of properly prepared synthetic media. SD media contains a nitrogen base, a carbon source (typically glucose), and a mixture of supplements from which specific components are omitted for selection ("dropped out").[10][11]

Materials:

  • Yeast Nitrogen Base (YNB) without amino acids

  • Ammonium Sulfate

  • Glucose (Dextrose)

  • Bacteriological Agar (for plates)

  • Complete Synthetic Dropout (CSM) supplement mixture (or individual components as listed in Table 1)

  • Sterile, deionized water (diH₂O)

Procedure for 1 Liter of SD Medium:

  • In 900 mL of diH₂O, dissolve:

    • 6.7 g Yeast Nitrogen Base w/o Amino Acids

    • 20 g Glucose

    • The appropriate amount of dropout supplement mix (e.g., ~0.77 g for CSM).[12]

  • For solid media, add 20 g of bacteriological agar.

  • Adjust the volume to 1 L with diH₂O and mix thoroughly.

  • Autoclave for 15 minutes at 121°C. Caution: Over-autoclaving can cause the agar to soften and the glucose to caramelize, inhibiting yeast growth.[10][12]

  • Allow the media to cool to ~55-60°C in a water bath before pouring plates.

Table 1: Composition of Complete Synthetic Dropout (CSM) Supplement Mixture This table provides a standard formulation for a complete supplement mix. To create a specific dropout medium, omit the desired component(s).

ComponentFinal Concentration (mg/L)ComponentFinal Concentration (mg/L)
Adenine20L-Leucine100
L-Arginine20L-Lysine30
L-Aspartic Acid100L-Methionine20
L-Glutamic Acid100L-Phenylalanine50
L-Histidine20L-Threonine200
L-Isoleucine30L-Tryptophan20
p-Aminobenzoic acid2L-Tyrosine30
Inositol2L-Valine150
Uracil20
Formulation based on standard recipes used in yeast genetics.[12]
Protocol 2: Preparation of SD Media Containing SAEC

This protocol details the addition of SAEC to a lysine-free SD medium (SD -Lys). The concentration of SAEC may require optimization depending on the yeast strain's genetic background and sensitivity.

Materials:

  • Prepared, sterile SD -Lys liquid medium or molten agar (from Protocol 1, omitting lysine from the supplement mix)

  • S-(2-aminoethyl)-L-cysteine hydrochloride (SAEC-HCl) powder

  • Sterile diH₂O

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a Sterile SAEC Stock Solution:

    • Calculate the amount of SAEC-HCl needed for a concentrated stock solution (e.g., 100 mg/mL).

    • Dissolve the SAEC-HCl powder in sterile diH₂O.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave SAEC , as it is heat-liable.

    • Store the stock solution at -20°C.

  • Incorporate SAEC into Media:

    • Cool autoclaved SD -Lys media to ~55-60°C. It is crucial that the medium is cool enough to not degrade the SAEC but warm enough to remain molten (for plates).

    • Add the sterile SAEC stock solution to the desired final concentration. A typical starting concentration is 30-100 µg/mL .[6]

    • Mix gently but thoroughly by swirling the flask.

    • Pour plates immediately or use the liquid medium for broth cultures.

Protocol 3: Experimental Workflow for Selection of SAEC-Resistant Mutants

This workflow outlines the process of isolating spontaneous mutants resistant to SAEC.

Mutant_Selection_Workflow Fig 2. Workflow for the selection of SAEC-resistant yeast mutants. start 1. Inoculate Wild-Type Yeast in non-selective liquid medium (e.g., YPD or SC) grow 2. Grow Culture to Stationary Phase (to allow for spontaneous mutations) start->grow plate 3. Plate a Dense Cell Suspension on SD -Lys + SAEC plates (~10^7 to 10^8 cells/plate) grow->plate incubate 4. Incubate Plates at 30°C for 3-7 days plate->incubate observe 5. Observe for Resistant Colonies (WT cells will not grow) incubate->observe re_streak 6. Re-streak Single Colonies on fresh SD -Lys + SAEC plates to confirm resistance observe->re_streak characterize 7. Characterize Confirmed Mutants (e.g., sequencing, lysine assay) re_streak->characterize

Caption: A typical workflow for isolating SAEC-resistant mutants.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow a culture of the wild-type yeast strain in a non-selective rich medium (YPD) or synthetic complete (SC) medium to stationary phase. This allows for the accumulation of a large population and increases the chance of spontaneous mutations.

  • Plating: Concentrate the cells by centrifugation and resuspend them in sterile water. Plate approximately 10⁷ to 10⁸ cells onto each SD -Lys plate containing the selective concentration of SAEC. Also, plate a dilution series onto non-selective SC plates to determine the initial cell viability.

  • Incubation: Incubate the plates at 30°C for 3 to 7 days.

  • Identify Resistant Colonies: True SAEC-resistant mutants will appear as distinct colonies against a background of no growth.

  • Confirm Phenotype: Pick individual resistant colonies and re-streak them onto a fresh SAEC-containing plate and a non-selective plate. This step is crucial to confirm that the resistance phenotype is stable and not due to an artifact.

  • Further Characterization: Confirmed mutants can be further analyzed to determine the genetic basis of their resistance, for example, by sequencing the LYS20 and LYS21 genes.

Data Interpretation and Troubleshooting

Table 2: Expected Outcomes and SAEC Concentration Ranges

Yeast Strain GenotypeMedia TypeSAEC Conc. (µg/mL)Expected Outcome
Wild-TypeSD -Lys30 - 100No growth or minimal background growth
Wild-TypeSC (Complete)0Robust growth
SAEC-Resistant MutantSD -Lys30 - 100Colony formation
lys auxotroph (e.g., lys2Δ)SD -Lys0No growth (requires lysine)

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
No colonies appear, even after 7 days. 1. SAEC concentration is too high for the strain background.2. The mutation rate is too low; insufficient cells were plated.3. Inactive SAEC (degraded by heat or age).1. Titrate the SAEC concentration downwards (e.g., try 15, 30, 50 µg/mL).2. Increase the number of cells plated per plate.3. Prepare a fresh, filter-sterilized stock solution of SAEC.
A dense lawn of background growth appears. 1. SAEC concentration is too low.2. The media contains contaminating lysine.3. The SAEC is inactive or was omitted.1. Increase the SAEC concentration.2. Ensure you are using a high-purity Yeast Nitrogen Base and have correctly prepared the lysine dropout supplement.3. Verify the SAEC stock and its addition to the media.
Only very small "pinpoint" colonies grow. The SAEC concentration is at the threshold of inhibition, allowing for very slow growth of wild-type cells ("leaky" growth).Increase the SAEC concentration slightly to improve the stringency of the selection.
References
  • KEGG PATHWAY. (n.d.). Lysine biosynthesis - Saccharomyces cerevisiae (budding yeast). Retrieved from [Link]

  • Soda, K., & Yamamoto, T. (1982). Lysine Biosynthesis in Yeasts. Bulletin of the Institute for Chemical Research, Kyoto University, 60(2), 118-132.
  • Su, Y., et al. (2021). High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase. Applied and Environmental Microbiology, 87(15), e00782-21.
  • American Society for Microbiology. (2021). High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase. Applied and Environmental Microbiology. Retrieved from [Link]

  • Tu, S., & Maw, G. A. (1976). Biosynthesis of Lysine in Saccharomyces Cervisiae: Properties and Spectrophotometric Determination of Homocitrate Synthase Activity. Canadian Journal of Microbiology, 22(11), 1614-1620.
  • Feller, A., et al. (1994). Repression of the genes for lysine biosynthesis in Saccharomyces cerevisiae is caused by limitation of Lys14-dependent transcriptional activation. Molecular and Cellular Biology, 14(10), 6564-6571.
  • ResearchGate. (2021). High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase. Retrieved from [Link]

  • Garrigós, V., et al. (2024). Activation of the yeast Retrograde Response pathway by adaptive laboratory evolution with S-(2-aminoethyl)-L-cysteine reduces ethanol and increases glycerol during winemaking. Microbial Cell Factories, 23(1), 221.
  • Chatterjee, A., et al. (2013). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 56(4), 341-347.
  • Chattoo, B. B., et al. (1979).
  • Keeney, J. B., & Reed, R. (2000). A Genetics Laboratory Module Involving Selection and Identification of Lysine Synthesis Mutants in the Yeast Saccharomyces cerevisiae.
  • Bitesize Bio. (2025). Yeast Media: An Easy Introduction for Researchers. Retrieved from [Link]

  • Hughes, C. E., et al. (2020). Cysteine toxicity drives age-related mitochondrial decline by altering iron homeostasis. Cell Metabolism, 31(5), 945-961.e8.
  • PubMed. (1979). Selection of lys2 Mutants of the Yeast SACCHAROMYCES CEREVISIAE by the Utilization of alpha-AMINOADIPATE. Retrieved from [Link]

  • Wikipedia. (n.d.). S-Aminoethyl-L-cysteine. Retrieved from [Link]

  • ResearchGate. (2025). New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast. Retrieved from [Link]

  • Saccharomyces Genome Database. (n.d.). LYS14 | SGD. Retrieved from [Link]

  • Lang, K., & Chin, J. W. (2014). Incorporation of non-canonical amino acids into proteins in yeast. Chemical Reviews, 114(9), 4764-4806.
  • Han, N., et al. (2020). Efficient Selection Scheme for Incorporating Noncanonical Amino Acids Into Proteins in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 8, 870.
  • Semantic Scholar. (2000). A Genetics Laboratory Module Involving Selection and Identification of Lysine Synthesis Mutants in the Yeast Saccharomyces cerevisiae. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A Genetics Laboratory Module Involving Selection and Identification of Lysine Synthesis Mutants in the Yeast Saccharomyces cerevisiae. Retrieved from [Link]

  • Saccharomyces Genome Database. (n.d.). Chemical: L-thialysine. Retrieved from [Link]

  • Hancock, S. M., et al. (2010). Expanding the Genetic Code of Yeast for Incorporation of Diverse Unnatural Amino Acids via a Pyrrolysyl-tRNA Synthetase/tRNA Pair. Journal of the American Chemical Society, 132(42), 14819-14824.
  • Harms, C. T., et al. (1990). Synthesis of an S-(2-Aminoethyl)-L-Cysteine-Resistant Tobacco Cell Line. Plant Physiology, 94(4), 1493-1498.
  • GMExpression. (n.d.). Yeast Synthetic Drop-out Medium, SD complete Medium. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dropout Media. Retrieved from [Link]

  • University of Washington. (n.d.). Yeast Synthetic Drop-Out Media. Retrieved from [Link]

  • Suzuki, Y., et al. (2020). Cysteine residues in a yeast viral A/B toxin crucially control host cell killing via pH-triggered disulfide rearrangements.
  • Yeast Metabolome Database. (n.d.). L-Cysteine (YMDB00046). Retrieved from [Link]

  • Maw, G. A. (1961). Ability of S-methyl-L-cysteine to annul the inhibition of yeast growth by L-ethionine and by S-ethyl-L-cysteine. Journal of General Microbiology, 25(3), 441-449.
  • ResearchGate. (2019). The administration of L-cysteine and L-arginine inhibits biofilm formation in wild-type biofilm-forming yeast by modulating FLO11 gene expression. Retrieved from [Link]

Sources

Application Note: Inducing Statistical Proteome Mutagenesis via L-Thialysine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Principle

This guide details the methodology for inducing "statistical proteome mutagenesis"—the deliberate, stochastic incorporation of amino acid analogs during translation—using L-thialysine (S-aminoethyl-L-cysteine; AEC).

L-thialysine is a structural analog of L-lysine where the γ-methylene group is replaced by a sulfur atom. Due to the structural similarity, Lysyl-tRNA Synthetase (LysRS) can mischarge tRNA^Lys with L-thialysine instead of L-lysine. Once charged, the ribosome incorporates the analog into the nascent polypeptide chain at lysine codons (AAA, AAG).

This method is distinct from site-directed mutagenesis. It creates a population of proteins with global, low-level errors, mimicking proteotoxic stress , aging-associated mistranslation , or error catastrophe .

Key Chemical Distinction
  • L-Lysine:

    
    
    
  • L-Thialysine (AEC):

    
    
    
  • Mechanistic Consequence: The C-S bond length and bond angle differ slightly from C-C, and the sulfur atom alters the pKa of the terminal amine. This destabilizes protein folding and hydrophobic core packing without necessarily terminating translation.

Mechanistic Pathway

The success of this protocol relies on the competition between L-Lysine and L-Thialysine for the active site of LysRS.

ProteinSynthesisError Lys L-Lysine (Native Substrate) LysRS Lysyl-tRNA Synthetase Lys->LysRS High Affinity Thia L-Thialysine (Analog/Competitor) Thia->LysRS Competitive Binding (Km dependent) tRNA tRNA-Lys LysRS->tRNA Charging Ribosome Ribosome (Translation) tRNA->Ribosome Delivery to A-site Protein Native Protein Ribosome->Protein If Lys charged MisProtein Mistranslated Protein (Thialysine Incorporated) Ribosome->MisProtein If Thia charged MisProtein->MisProtein Misfolding/ Aggregation

Figure 1: Pathway of Competitive Incorporation. High concentrations of L-Thialysine overwhelm the specificity of LysRS, leading to mischarged tRNA and subsequent incorporation into the proteome.

Experimental Strategy: The Ratio Rule

The critical variable in this experiment is not the absolute concentration of L-thialysine, but the molar ratio of L-thialysine to L-lysine .

  • Wild-Type Media (LB/DMEM): Contains high Lysine. Thialysine incorporation will be negligible (<1%).

  • Defined Media (M9/SD): Allows precise control.

  • The "Sweet Spot": To induce stress without immediate lethality, aim for a substitution rate of 10–20% .

Recommended Ratios (Molar)
ConditionThialysine : Lysine RatioExpected Outcome
Low Stress 1 : 1Negligible incorporation; LysRS specificity prevails.
Moderate Stress 10 : 1~10-15% Incorporation. Upregulation of chaperones (GroEL/Hsp70).
Severe Stress 50 : 1>40% Incorporation. Growth arrest, aggregation, inclusion body formation.
Lethal 100 : 0 (No Lysine)Translation arrest or massive misfolding; cell death.

Protocol A: Bacterial System (E. coli)

Target: Induction of proteotoxic stress in E. coli (K-12 derivatives like MG1655).

Materials
  • Base Media: M9 Minimal Salts (Standard 1X).

  • Carbon Source: 0.4% Glucose.[1]

  • Supplements: 1 mM MgSO4, 0.1 mM CaCl2, Thiamine (if strain requires).

  • L-Lysine Stock: 10 mg/mL in H2O (Filter sterilized).

  • L-Thialysine (AEC) Stock: 10 mg/mL in H2O (Filter sterilized). Note: AEC is often supplied as the hydrochloride salt.

Step-by-Step Methodology
  • Pre-Culture (Adaptation):

    • Inoculate a single colony into 5 mL M9 + Glucose + Low Lysine (20 µg/mL).

    • Grow overnight at 37°C, 250 rpm.

    • Rationale: Adaptation to minimal media is crucial to prevent lag phase lag during the experiment.

  • Experimental Setup:

    • Dilute the overnight culture 1:100 into fresh M9 + Glucose (no amino acids yet).

    • Aliquot into treatment flasks.

  • Induction (The Shift):

    • Grow cells to early log phase (OD600 ~ 0.2).

    • Add amino acids according to the table below:

FlaskL-Lysine Final Conc.L-Thialysine Final Conc.Ratio (Thia:Lys)
Control 50 µg/mL0 µg/mL0 : 1
Exp 1 (Mild) 5 µg/mL50 µg/mL10 : 1
Exp 2 (High) 5 µg/mL250 µg/mL50 : 1
  • Incubation:

    • Continue shaking at 37°C.

    • Monitor OD600 every 30 minutes.

    • Note: The "High" condition will show a deviation in growth rate (linear rather than exponential) after approx. 1 generation time as misfolded proteins accumulate.

  • Harvest:

    • Harvest cells at OD600 ~ 0.8 (or after 3 hours if growth is arrested).

    • Pellet (4000 x g, 10 min, 4°C) and flash freeze.

Protocol B: Mammalian System (HEK293/HeLa)

Challenge: Mammalian cells are highly sensitive to amino acid starvation. Complete removal of Lysine triggers GCN2 kinase and shuts down translation (Integrated Stress Response).

Solution: Use Dialyzed FBS (dFBS) to remove free amino acids, then add back a defined amount of Lysine.

Materials
  • Media: DMEM (High Glucose) deficient in Lysine, Arginine, and Glutamine (custom formulation or kits like SILAC media).

  • Serum: 10% Dialyzed FBS (10 kDa cutoff).

  • L-Thialysine Stock: 100 mM in PBS.

Step-by-Step Methodology
  • Depletion Phase:

    • Seed cells at 40% confluence.

    • Wash cells 2x with PBS.

    • Add DMEM (-Lys) + 10% dFBS + Limiting Lysine (0.02 mM / ~3 µg/mL).

    • Incubate for 24 hours. This depletes intracellular Lysine pools.

  • Pulse Labeling (Induction):

    • Replace media with DMEM (-Lys) + 10% dFBS containing:

      • 0.02 mM L-Lysine

      • 0.2 mM - 1.0 mM L-Thialysine (10x - 50x excess).

    • Incubate for 4–12 hours.

  • Analysis:

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Proceed to Western Blot (check for Hsp70/BiP upregulation) or Mass Spectrometry.

Validation: Mass Spectrometry

The gold standard for verifying incorporation is LC-MS/MS. You are looking for a mass shift in Lysine-containing peptides.

  • L-Lysine Monoisotopic Mass: 128.09 Da (residue mass).

  • L-Thialysine Monoisotopic Mass: 146.05 Da (residue mass).

  • Delta Mass: +17.96 Da (approx +18 Da).

Data Analysis Parameters

When searching your MS raw data (MaxQuant/Mascot):

  • Set "Thialysine" as a Variable Modification on K (Lysine).

  • Composition change: H(0) C(-1) S(1) H(-2)? No, let's calculate exactly:

    • Lysine Sidechain:

      
      
      
    • Thialysine Sidechain:

      
      [2]
      
    • Difference: One

      
       (mass 14) is replaced by 
      
      
      
      (mass 32).
    • Exact Mass Shift: +17.957 Da.

  • Calculate Occupancy Rate :

    
    
    

Troubleshooting & Controls

IssueProbable CauseSolution
No Growth Thialysine conc. too high; Lysine too low.Increase Lysine to 10 µg/mL. The goal is mistranslation, not starvation.
No Incorporation Media contained hidden Lysine (e.g., undialyzed serum, Tryptone).Use strictly synthetic minimal media or dialyzed serum.
Cell Death Acute toxicity.Reduce exposure time. Induce for 2 hours, then harvest.

References

  • Cini, C., et al. (1984). Thialysine utilization by a lysine-requiring Escherichia coli mutant.[3] Molecular and Cellular Biochemistry, 59(1-2), 149–154.[3]

  • Di Girolamo, M., et al. (1982). Specificity of lysyl-tRNA synthetase from E. coli and liver for L-thialysine. Italian Journal of Biochemistry, 31(6).

  • Bullwinkle, T. J., et al. (2014). Oxidation of cellular amino acid pools leads to cytotoxic mistranslation of the genetic code. eLife, 3, e02575. (Demonstrates the concept of mistranslation stress).

  • Fan, Y., et al. (2015). A Cross-Kingdom Conserved ER-Phagy Receptor Maintains Endoplasmic Reticulum Homeostasis during Stress. Molecular Cell, 60(4), 572-585. (Uses amino acid analogs to induce unfolding stress).

Sources

Troubleshooting & Optimization

troubleshooting high background growth on thialysine selection plates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting high background growth on thialysine selection plates. As a Senior Application Scientist, I understand that robust and clean genetic selection is the cornerstone of many successful research projects. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered during thialysine selection, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of thialysine selection, and why is high background growth a critical issue?

A1: Understanding the Mechanism is Key to Troubleshooting

Thialysine, also known as S-(2-Aminoethyl)-L-cysteine (AEC), is a structural analog of the essential amino acid L-lysine.[1] Its toxicity in organisms like the yeast Saccharomyces cerevisiae is rooted in the fundamental process of metabolic regulation.

The biosynthesis of lysine in yeast is tightly controlled by a feedback inhibition mechanism.[2][3] The first and rate-limiting enzyme in this pathway, Homocitrate Synthase (HCS), is allosterically inhibited by the final product, lysine. When lysine is abundant, it binds to HCS, shutting down its own synthesis. Thialysine mimics lysine and effectively binds to HCS, similarly inhibiting its activity.[4][5] This action starves the cell of endogenous lysine, halting protein synthesis and preventing growth.[1][6]

Successful selection relies on identifying rare cells that have acquired resistance to this toxic effect. Resistance can arise from mutations that, for example, render the HCS enzyme insensitive to feedback inhibition, leading to lysine overproduction.[4][7]

Why High Background is Problematic: High background, or "leaky" selection, occurs when non-resistant (wild-type) cells survive and grow on the selective media. This phenomenon critically undermines the experiment by:

  • Masking True Positives: A high density of background colonies makes it difficult or impossible to identify and isolate genuine resistant mutants.

  • Wasting Resources: It leads to the needless screening of a large number of false positives, consuming valuable time and reagents.

A clean selection with zero background on negative control plates is the gold standard for a successful experiment.

Q2: I'm observing significant growth of my wild-type (negative control) strain on my thialysine plates. Where should I start troubleshooting?

A2: A Systematic Approach to Diagnosing Leaky Selection

High background is almost always traceable to a flaw in the media preparation, experimental execution, or reagent integrity. The following troubleshooting guide, organized from the most to the least common causes, will help you systematically identify the source of the problem.

The diagram below outlines a logical progression for diagnosing the cause of high background. Start with "Plate & Media Issues" as these are the most frequent culprits.

TroubleshootingWorkflow Start High Background Growth Observed Media Step 1: Investigate Plate & Media Issues Start->Media Execution Step 2: Review Experimental Execution Start->Execution If media is correct... Reagent Step 3: Verify Reagent & Strain Integrity Start->Reagent If media & execution are correct... Media_Type Using Rich Media (YPD)? → Use Minimal (SD) Medium Media->Media_Type Media_AEC Incorrect Thialysine [C]? → Perform Kill Curve Media->Media_AEC Media_Autoclave Autoclaved Thialysine? → Add Post-Autoclave Media->Media_Autoclave Media_Fresh Plates Old or Improperly Stored? → Use Fresh Plates Media->Media_Fresh Exec_Density Cell Plating Density Too High? → Plate Fewer Cells Execution->Exec_Density Exec_Wash Insufficient Cell Washing? → Wash Cells Pre-Plating Execution->Exec_Wash Reagent_Stock Thialysine Stock Degraded? → Prepare Fresh Stock Reagent->Reagent_Stock Reagent_Strain Strain Background Issue? (e.g., lyp1Δ) → Verify Genotype Reagent->Reagent_Strain

Caption: A systematic workflow for troubleshooting high background on thialysine plates.

In-Depth Troubleshooting Guide
Problem Area 1: Plate Preparation & Media Composition

This is the most common source of error. The selective pressure of thialysine is only effective when lysine is strictly limited.

  • Q: Are you using rich media (e.g., YPD) for your selection?

    • Causality: Rich media like YPD contain yeast extract and peptone, which are complex mixtures rich in amino acids, including lysine. The presence of external lysine allows cells to completely bypass the metabolic block caused by thialysine, rendering the selection ineffective.

    • Solution: Always use a synthetic defined (SD) minimal medium lacking lysine for thialysine selection. This ensures that cells must synthesize their own lysine, making them susceptible to the inhibitory action of thialysine.[8][9][10]

  • Q: How did you add the thialysine to your media? Was it autoclaved?

    • Causality: Thialysine, as an amino acid analog containing a sulfur atom, can be susceptible to degradation under the high heat and pressure of autoclaving.[11][12] Studies on similar molecules show that thermal processing can lead to significant loss of active compounds.[13][14] Autoclaving the thialysine with the media can lower its effective concentration, leading to leaky selection.

    • Solution: Prepare the bulk of your SD agar medium and autoclave it. Allow the medium to cool in a 55-60°C water bath. Separately, prepare a concentrated stock solution of thialysine, sterilize it through a 0.22 µm filter, and add it to the molten agar just before pouring the plates.[15] Mix thoroughly but gently to avoid bubbles.

  • Q: Are you confident in your thialysine concentration?

    • Causality: The sensitivity of yeast strains to thialysine can vary depending on the genetic background. An insufficient concentration will not exert enough selective pressure, while an excessively high concentration may inhibit the growth of true positives.

    • Solution: The optimal concentration must be determined empirically for your specific strain using a kill curve analysis (see Q3 for protocol). However, a good starting point for many S. cerevisiae strains is 50 mg/L.[9]

Parameter Recommendation Rationale
Media Base Synthetic Defined (SD) - LysEnsures cells are dependent on endogenous lysine synthesis.
Thialysine [C] 30-100 mg/L (50 mg/L is a common starting point)Strain-dependent; requires optimization via kill curve.[9][16]
Sterilization Add filter-sterilized thialysine to cooled, autoclaved mediaPrevents heat-induced degradation of the selective agent.[17]
Plate Storage Store at 4°C, protected from light, for no more than 2-3 months.[18][19]Ensures stability of the selective agent and prevents contamination.
Problem Area 2: Experimental Execution
  • Q: What density of cells are you plating?

    • Causality: Plating too many cells (e.g., >10^7 cells on a standard 100 mm plate) can lead to high background through several mechanisms. Firstly, a high cell density can locally deplete the thialysine in the agar. Secondly, cell lysis can release small amounts of lysine into the microenvironment, which can then be utilized by neighboring cells ("cross-feeding"), allowing for survival and growth.

    • Solution: Reduce the number of cells plated. Before plating your experimental population, perform a serial dilution of your wild-type control and plate it on the selective media to determine the cell density at which you see complete killing. Also, ensure cells are washed before plating.

  • Q: Did you wash your cells before plating?

    • Causality: Cells grown in liquid culture (especially rich media) prior to plating will be coated with and contain internal pools of nutrients and amino acids from that media. If not removed, these residual nutrients can be carried over onto the plate, supporting initial survival and growth.

    • Solution: Before plating, pellet your cells by centrifugation, discard the supernatant, and wash the cells at least once with a sterile, nutrient-free solution like sterile water or phosphate-buffered saline (PBS).

Problem Area 3: Reagent & Strain Integrity
  • Q: Could your thialysine stock be compromised?

    • Causality: S-(2-Aminoethyl)-L-cysteine hydrochloride powder should be stored under appropriate conditions (typically 2-8°C, desiccated). Over time, or with improper storage, the compound can degrade, losing its potency.

    • Solution: If you have ruled out other factors, prepare a fresh stock solution from a reliable source. When troubleshooting, always test your new plates with a wild-type control you know should be sensitive.

  • Q: Have you confirmed the genotype of your yeast strain?

    • Causality: Thialysine must be actively transported into the cell to be effective. In S. cerevisiae, the high-affinity lysine permease, Lyp1, is a primary transporter of thialysine.[20][21] Strains that have a deletion or mutation in the LYP1 gene (lyp1Δ) are naturally resistant to thialysine and are therefore unsuitable as wild-type backgrounds for this type of selection. This is a key principle used in Synthetic Genetic Array (SGA) analysis to select against certain parental cells.[22]

    • Solution: Verify the genotype of your parental strain to ensure it contains a functional LYP1 gene. If the genetic background is unknown, you may need to test its sensitivity relative to a standard laboratory strain known to be sensitive (e.g., BY4741).

Q3: How do I perform a kill curve to determine the optimal thialysine concentration for my specific yeast strain?

A3: An Essential Protocol for Robust Selection

A kill curve is a simple dose-response experiment to find the minimum concentration of a selective agent that effectively kills or inhibits the growth of your non-resistant parental strain.

  • Prepare Plates: Prepare a series of SD -Lys agar plates with varying concentrations of thialysine. A good range to test would be 0, 10, 20, 30, 40, 50, 75, and 100 mg/L.

  • Prepare Cell Culture: Grow an overnight culture of your wild-type (parental) yeast strain in liquid SD -Lys medium to mid-log phase (OD600 ≈ 0.4-0.6).

  • Wash and Dilute: Wash the cells as described in Q2. Measure the OD600 and dilute the culture to a concentration of 1 x 10^7 cells/mL. Perform a 10-fold serial dilution series down to 1 x 10^3 cells/mL.

  • Spot Cells: On each thialysine plate, spot 5-10 µL of each dilution in the series, from highest to lowest concentration. Let the spots dry completely.

  • Incubate: Incubate the plates at your standard experimental temperature (e.g., 30°C) for 2-4 days.

  • Analyze Results: Observe the growth at each concentration. The optimal concentration for your selection is the lowest concentration that completely inhibits the growth of the wild-type strain at all but perhaps the highest cell densities. You should see robust growth on the 0 mg/L plate and progressively less growth as the concentration increases.

Thialysine (mg/L)10^5 cells10^4 cells10^3 cells10^2 cellsAssessment
0+++++++++++++No selection
20++++++-Leaky
40+---Leaky
60 - - - - Good Candidate
80----Good, may be too stringent

(++++ = confluent growth, - = no growth)

In this example, 60 mg/L would be the optimal concentration to use for the full experiment, as it is the lowest concentration that effectively kills the wild-type strain.

By following this structured troubleshooting guide, you can systematically diagnose the cause of high background, optimize your protocol, and ensure the success and reliability of your thialysine-based genetic selections.

References
  • Control of Lysine Biosynthesis in Yeast by a Feedback Mechanism. Journal of Bacteriology. [Link]

  • Feedback inhibition of lysine biosynthesis in yeast. PubMed. [Link]

  • Regulation of lysine transport by feedback inhibition in Saccharomyces cerevisiae. Journal of Bacteriology. [Link]

  • High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase. ResearchGate. [Link]

  • Degradation of thialysine- or selenalysine-containing abnormal proteins in E. coli. PubMed. [Link]

  • High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase. Applied and Environmental Microbiology. [Link]

  • Activation of the yeast Retrograde Response pathway by adaptive laboratory evolution with S-(2-aminoethyl)-L-cysteine reduces ethanol and increases glycerol during winemaking. Biotechnology for Biofuels and Bioproducts. [Link]

  • Trouble with leaky ELISPOT plates. ResearchGate. [Link]

  • [Lysine overproduction mutations in the yeast Saccharomyces cerevisiae and its transfection into industrial Yeast strains]. PubMed. [Link]

  • Analyze The Causes of Liquid Leakage In Plate Heat Exchangers. Huabona. [Link]

  • Elisa troubleshooting tips – High background. American Research Products, Inc. [Link]

  • Synthetic Genetic Array (SGA) Analysis in Saccharomyces cerevisiae. Boone Lab, University of Toronto. [Link]

  • τ-SGA: synthetic genetic array analysis for systematically screening and quantifying trigenic interactions in yeast. Nature Protocols. [Link]

  • S-(2-Aminoethyl)-L-cysteine. PubChem. [Link]

  • What Causes High Background in ELISA Tests? Surmodics IVD. [Link]

  • Synthetic Genetic Array (SGA) Analysis in Saccharomyces cerevisiae and Schizosaccharomyces pombe. ResearchGate. [Link]

  • Reasons Of Leakage in Detachable Plate Heat Exchangers. Sumppump. [Link]

  • One cause of leakage in plate exchanges is called gasket swelling. Aiprel. [Link]

  • ELISA Plate FAQs: 12 Common Problems That Affect ELISA Results. GenFollower. [Link]

  • S-Aminoethyl-L-cysteine. Wikipedia. [Link]

  • Synthetic Genetic Arrays. Singer Instruments. [Link]

  • Tips for Reducing ELISA Background. Biocompare. [Link]

  • synthetic genetic array screen for interactions with the RNA helicase DED1 during cell stress in budding yeast. G3 Genes|Genomes|Genetics. [Link]

  • Role of Sterilization on In Situ Gel-Forming Polymer Stability. MDPI. [Link]

  • Stability of plasma-polymerized allylamine films with sterilization by autoclaving. PubMed. [Link]

  • 16 High-Throughput Strain Construction and Systematic Synthetic Lethal Screening in Saccharomyces cerevisiae. Boone Lab, University of Toronto. [Link]

  • Yeast Selectable Markers. Community of Yeast Scientists. [Link]

  • Negative effect of heat sterilization on the free amino acid concentrations in infant formula. PubMed. [Link]

  • Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. CORE. [Link]

  • Common Autoclave Compatible Materials. Protolabs. [Link]

  • Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds. Biomacromolecules. [Link]

  • Autoclave Sterilization. Barrick Lab. [Link]

  • Thialysine utilization for protein synthesis by an exponentially growing E. coli culture. Acta Biochimica Polonica. [Link]

  • Pouring LB Agar Plates. Addgene. [Link]

  • Improvement of aromatic thiol release through the selection of yeasts with increased β-lyase activity. PubMed. [Link]

  • Preparation of Yeast Media. Zoonbio. [Link]

  • Optimization of killer assays for yeast selection protocols. PubMed. [Link]

  • Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. Semantic Scholar. [Link]

  • Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. ResearchGate. [Link]

  • PLATE Transformation. Dohlman Lab, UNC School of Medicine. [Link]

Sources

improving selection efficiency of lyp1 mutants with thialysine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing lyp1 Selection Efficiency with Thialysine

Introduction: The Lyp1/Thialysine Selection System

You are likely employing this system for negative selection (counter-selection) in Saccharomyces cerevisiae, often as part of a Synthetic Genetic Array (SGA) screen or a specific genetic engineering workflow (e.g., CRISPR-Cas9 scarless editing).

The core principle is simple: Lyp1p is a high-affinity lysine permease. Thialysine (S-aminoethyl-L-cysteine) is a toxic lysine analog.[1]

  • Wild-Type (LYP1) : Imports thialysine

    
     Incorporates into proteins/disrupts metabolism 
    
    
    
    Cell Death .
  • Mutant (lyp1

    
    ) : Cannot import thialysine efficiently 
    
    
    
    Survival .

However, "simple" often breaks down at the bench. The most common failure mode is poor selection efficiency (high background growth of WT cells) or false negatives (mutants failing to grow). This guide deconstructs the variables to ensure a binary, clean selection.

Part 1: Critical Media Formulation (The Foundation)

90% of selection failures stem from media composition errors. The transport of thialysine is competitive and regulated.

Nitrogen Source Regulation (The Gap1 Trap)
  • The Problem: Thialysine is not exclusively transported by Lyp1. The General Amino Acid Permease (Gap1) can also import it.[2][3][4][5] If GAP1 is active, even lyp1 mutants will import thialysine and die (False Negative).

  • The Fix: GAP1 is nitrogen-catabolite repressed. You must use a nitrogen source that represses GAP1 expression.

  • Protocol: Use Ammonium Sulfate (5 g/L) as your sole nitrogen source. Avoid poor nitrogen sources (proline, urea) or low-ammonium media, as these induce GAP1.

The Lysine Competition
  • The Problem: Lyp1 has a higher affinity for Lysine (

    
    ) than Thialysine. Even trace amounts of lysine will outcompete thialysine for entry, rescuing WT cells (False Positive).
    
  • The Fix: Use Synthetic Defined (SD) Drop-out media that is strictly Lysine-Free .

    • Warning: Commercial "Drop-out" mixes sometimes have batch variability. If background persists, make your own amino acid powder mix excluding lysine.

Thialysine Concentration
  • Standard: 50 mg/L (

    
     300 
    
    
    
    M).
  • Optimization Range: 50–100 mg/L.

  • Preparation: Thialysine hydrochloride is soluble in water. Filter sterilize; do not autoclave. Add to media after cooling to 55°C.

Part 2: Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Use this if you are establishing the assay for a new strain background.

  • Strain Prep: Grow WT (LYP1) and Mutant (lyp1

    
    ) strains in non-selective SD-Lys liquid media to mid-log phase (
    
    
    
    ).
  • Wash: Pellet cells and wash 2x with sterile water to remove intracellular lysine pools. Resuspend to

    
    .
    
  • Plating: Prepare SD-Lys + Ammonium Sulfate plates with increasing Thialysine gradients: 0, 25, 50, 75, 100 mg/L.

  • Spotting: Spot 5

    
    L of 10-fold serial dilutions (
    
    
    
    to
    
    
    ).
  • Incubation: 30°C for 2-3 days.

  • Readout: Select the lowest concentration where WT is fully inhibited (no growth at

    
    ) while lyp1
    
    
    
    shows robust growth.
Protocol B: High-Efficiency Selection Plate Recipe (1 Liter)
ComponentQuantityPurpose
Yeast Nitrogen Base (w/o AA) 6.7 gProvides essential micronutrients.
Ammonium Sulfate 5.0 gCRITICAL: Represses GAP1 transporter.
Glucose 20.0 gCarbon source.[6]
Agar 20.0 gSolidifying agent.[7]
Amino Acid Mix (-Lys) 2.0 gAuxotrophic support (minus Lysine).
Thialysine Stock (50 mg/mL) 1.0 mLFinal: 50 mg/L. Add after autoclaving.
Canavanine (Optional) 1.0 mLAdd 50 mg/L if co-selecting can1 (SGA screens).

Part 3: Visualization of Transport Mechanisms

Understanding the transport kinetics is vital for troubleshooting. The diagram below illustrates why Ammonium and Lysine-free conditions are non-negotiable.

Lyp1_Selection_Mechanism cluster_extracellular Extracellular Environment (Media) cluster_intracellular Intracellular Cytosol Thialysine Thialysine (Toxic Analog) Lyp1 Lyp1 Permease (Target) Thialysine->Lyp1 Transported Gap1 Gap1 Permease (General) Thialysine->Gap1 Transported if Gap1 is active Can1 Can1 Permease (Arginine) Thialysine->Can1 Low Affinity (High conc. only) Lysine Lysine (Nutrient) Lysine->Lyp1 High Affinity (Competes) Ammonium Ammonium (NH4+) Repression Repression of GAP1 Ammonium->Repression Toxicity Protein Misincorporation & CELL DEATH Lyp1->Toxicity If Thialysine enters Survival Normal Metabolism SURVIVAL Lyp1->Survival If Lysine enters Repression->Gap1 Inhibits Expression

Caption: Competitive uptake pathways. Ammonium represses Gap1 to ensure Thialysine enters exclusively via Lyp1, preventing false positives.

Part 4: Troubleshooting & FAQs

Q1: My lyp1 mutants are dying on Thialysine plates (False Negatives). Why?

Diagnosis: This is usually due to Gap1 activity .

  • Explanation: Even if LYP1 is deleted, the general amino acid permease (Gap1) can transport thialysine.

  • Solution: Ensure your media contains high Ammonium Sulfate (5 g/L). If you are using "low nitrogen" media for other reasons, you cannot effectively select for lyp1. Alternatively, delete GAP1 in your background strain.

Q2: My Wild-Type cells are growing on Thialysine (False Positives/Background).

Diagnosis: This indicates Lysine Contamination or Insufficient Toxicity .

  • Check 1: Is there Lysine in your amino acid dropout mix? Even trace amounts allow WT survival due to Lyp1's preference for the natural substrate.

  • Check 2: Is the cell density too high? Plating a dense lawn (

    
     cells) can lead to "cross-feeding," where dying cells release lysine, allowing neighbors to survive. Plate fewer cells.
    
  • Check 3: Check CAN1 status.[8][9] While Can1 prefers arginine, it has low affinity for lysine/thialysine. If CAN1 is overexpressed, it might contribute to uptake, but usually, it is not the primary culprit for background growth unless arginine is absent.

Q3: Can I autoclave Thialysine?

No. Thermal degradation can reduce its potency. Filter-sterilize the stock solution (50 mg/mL in water) and add it to the molten agar (


 55-60°C) just before pouring.
Q4: How does this compare to Canavanine selection?

They are analogous but distinct.

  • Canavanine selects against CAN1 (Arginine permease).[8]

  • Thialysine selects against LYP1 (Lysine permease).[8]

  • SGA Screens: Often use both (50 mg/L each) simultaneously to select for haploid meiotic progeny (MAT

    
    can1\Delta lyp1\Delta).
    

Part 5: Troubleshooting Decision Tree

Troubleshooting_Guide Start Problem Observed Issue Choose Issue Start->Issue Background High Background (WT grows) Issue->Background NoGrowth Mutant Dies (False Negative) Issue->NoGrowth CheckLys Check Lysine in Media (Must be 0%) Background->CheckLys CheckN Check Nitrogen Source (Is it Ammonium?) NoGrowth->CheckN CheckDensity Reduce Plating Density (Prevent Cross-feeding) CheckLys->CheckDensity Media OK CheckConc Increase Thialysine (Try 100 mg/L) Solution SOLVED CheckConc->Solution CheckDensity->CheckConc Density OK CheckGap1 Gap1 is Active (Thialysine entering via Gap1) CheckN->CheckGap1 Not Ammonium CheckGap1->Solution Switch to SD+Ammonium

Caption: Step-by-step logic flow to identify the root cause of selection failure.

References

  • Grenson, M., et al. (1966). Multiplicity of the amino acid permeases in Saccharomyces cerevisiae. Biochimica et Biophysica Acta, 127(2), 325-338.

  • Sychrová, H., & Chevallier, M. R. (1993). Cloning and sequencing of the Saccharomyces cerevisiae gene LYP1 coding for a lysine-specific permease. Yeast, 9(5), 527-542.

  • Tong, A. H., et al. (2001). Systematic genetic analysis with ordered arrays of yeast deletion mutants. Science, 294(5550), 2364-2368. (Describes the SGA protocol using Thialysine/Canavanine).

  • Saccharomyces Genome Database (SGD). LYP1 Locus Overview.

Sources

Validation & Comparative

Comparative Guide: Thialysine vs. Hydroxylysine Protein Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Thialysine (S-aminoethyl-L-cysteine) and Hydroxylysine (5-hydroxy-L-lysine) for protein engineering applications. While both are lysine analogs, their incorporation methodologies and downstream applications differ fundamentally.[1] Thialysine is typically used for global, residue-specific replacement to alter bulk protein properties or introduce reactive handles at all lysine positions.[1] In contrast, Hydroxylysine is predominantly incorporated site-specifically to mimic post-translational modifications (collagen) or to introduce a unique bioorthogonal handle (1,2-amino alcohol) at a precise location.[1]

Part 1: Mechanistic Comparison

The choice between thialysine and hydroxylysine is dictated by the desired precision of incorporation and the specific chemical utility of the side chain.

Thialysine: The "Trojan Horse" Strategy

Thialysine is a structural analog of lysine where the


-methylene group is replaced by a sulfur atom.
  • Incorporation Mode: Residue-Specific Incorporation (SPI) .

  • Mechanism: Thialysine acts as a competitive substrate for the endogenous Lysyl-tRNA Synthetase (LysRS) . It "hijacks" the host's translational machinery. Because LysRS has imperfect substrate specificity, it charges thialysine onto native tRNA

    
     when cellular lysine levels are depleted.[1]
    
  • Fidelity: High substitution rates (up to 90% replacement of Lys) are achievable, but it is a statistical process controlled by the ratio of Thialysine:Lysine in the media.

Hydroxylysine: The "Precision Tool" Strategy

Hydroxylysine contains a hydroxyl group on the


-carbon (C5).
  • Incorporation Mode: Site-Specific Incorporation (Genetic Code Expansion) .[2][3]

  • Mechanism: This method utilizes an Orthogonal Translation System (OTS) , typically derived from the Methanosarcina Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA

    
    . The PylRS is engineered (or naturally promiscuous) to recognize hydroxylysine and charge it onto the suppressor tRNA, which decodes an amber stop codon (UAG) introduced at a specific gene locus.
    
  • Fidelity: Near 100% site-specificity. The native LysRS does not efficiently charge hydroxylysine, preventing global background incorporation.[1]

Pathway Visualization

The following diagram illustrates the divergent incorporation pathways for these two analogs.

IncorporationPathways cluster_0 Global Replacement (Thialysine) cluster_1 Site-Specific Incorporation (Hydroxylysine) Thialysine Thialysine (Substrate) LysRS Endogenous LysRS Thialysine->LysRS Competes w/ Lys tRNALys Native tRNA-Lys LysRS->tRNALys Aminoacylation Ribosome1 Ribosome (AAA/AAG Codons) tRNALys->Ribosome1 Translation Protein1 Global Replacement Protein Ribosome1->Protein1 Hyl Hydroxylysine (Substrate) PylRS Orthogonal PylRS Hyl->PylRS Specific Recog. tRNAPyl Orthogonal tRNA-Pyl (CUA) PylRS->tRNAPyl Aminoacylation Ribosome2 Ribosome (UAG Stop Codon) tRNAPyl->Ribosome2 Suppression Protein2 Site-Specific Modified Protein Ribosome2->Protein2

Caption: Comparative workflow of Thialysine hijacking endogenous LysRS (top) vs. Hydroxylysine utilizing orthogonal PylRS machinery (bottom).

Part 2: Chemical & Physical Properties Comparison[1]

The distinct chemical properties of these analogs drive their experimental utility.

FeatureThialysine (S-aminoethyl-L-cysteine)Hydroxylysine (5-hydroxy-L-lysine)Lysine (Reference)
Side Chain Structure



Electronic Effect Sulfur atom is

to the amine (strong inductive effect).
Hydroxyl is

to the amine (moderate inductive effect).
Alkyl chain (electron donating).

-Amine pKa
~8.4 ~9.5 ~10.5
Nucleophilicity (pH 7.4) High. Significant fraction is unprotonated.Moderate. More reactive than Lys, less than Thialysine.[1]Low. Mostly protonated (

).[1]
Chemical Reactivity Reacts rapidly with NHS-esters at neutral pH.Contains 1,2-amino alcohol motif; susceptible to periodate oxidation.[1]Standard amine coupling (requires pH > 8.5).
Protein Stability Generally destabilizing if >50% incorporation due to loss of hydrophobic packing.Minimal impact; mimics natural collagen PTMs.[1]N/A
Key Insight: The pKa Advantage

Thialysine's lower pKa (~8.4) allows for selective chemical modification in the presence of native lysines if the pH is carefully controlled (e.g., pH 7.0 - 7.5). At this pH, thialysine is largely unprotonated and nucleophilic, while native lysine (pKa 10.[1]5) is protonated and unreactive.

Part 3: Experimental Protocols

Protocol A: Global Thialysine Incorporation (SPI Method)

Objective: Replace >80% of Lysine residues with Thialysine in E. coli. Requirement: Lysine auxotroph strain (e.g., E. coli K-12


).[1]
  • Inoculation: Inoculate the auxotrophic strain in minimal medium (M9) supplemented with limiting Lysine (30

    
    g/mL) and standard antibiotics. Grow overnight at 37°C.
    
  • Induction Phase: Dilute overnight culture 1:50 into fresh M9 medium containing limiting Lysine (30

    
    g/mL). Incubate until OD
    
    
    
    reaches 0.6–0.8.
  • Media Shift (The Critical Step):

    • Centrifuge cells (4,000 x g, 10 min) to remove lysine-containing media.

    • Wash pellets twice with sterile 0.9% NaCl or M9 salts (no carbon/nitrogen source) to remove residual lysine.

    • Resuspend cells in fresh M9 medium containing Thialysine (0.5 mM) and no Lysine.

  • Expression: Allow cells to adapt for 15 minutes, then induce protein expression (e.g., 1 mM IPTG).

  • Harvest: Incubate for 4–6 hours. Note: Growth will be significantly slower or static (linear amplification) as thialysine supports protein synthesis but not efficient cell division.

Protocol B: Site-Specific Hydroxylysine Incorporation (GCE Method)

Objective: Insert Hydroxylysine at position X in a target protein. Requirement: Plasmid carrying orthogonal PylRS/tRNA


 pair and a reporter plasmid with the target gene containing a TAG codon.
  • Transformation: Co-transform E. coli BL21(DE3) with:

    • pEVOL-PylRS (or variant specific for Hyl).

    • pET-Target-TAG (Gene of interest with amber codon).

  • Growth: Inoculate a single colony into LB media with appropriate antibiotics (e.g., Chloramphenicol/Ampicillin).[1] Grow to OD

    
     ~0.5.
    
  • Supplementation: Add 5-Hydroxy-L-lysine hydrochloride to the culture to a final concentration of 1–2 mM .

    • Tip: 5-Hyl is expensive; reduced volume cultures (e.g., 50 mL) are recommended for initial trials.[1]

  • Induction: Induce protein expression (IPTG 1 mM) and PylRS expression (Arabinose 0.2% if using pEVOL system).

  • Expression: Incubate at 30°C for 12–16 hours.

  • Verification: Purify protein and verify incorporation via Mass Spectrometry. A mass shift of +16 Da relative to wild-type (Lys) confirms Hydroxylysine incorporation.

Part 4: Applications & Selection Guide

Use the following logic to select the appropriate analog for your research:

Application Goal Recommended Analog Reasoning
Global Chemical Labeling Thialysine Lower pKa allows selective conjugation of all amine sites at neutral pH, avoiding damage to pH-sensitive proteins.
"Lysine-to-Cysteine" Mimicry Thialysine The sulfur atom allows for pseudo-disulfide formation or specific redox chemistry, though it is a thioether, not a thiol.[1]
Collagen Interaction Studies Hydroxylysine 5-Hyl is the native residue in collagen; essential for studying glycosylation enzymes (galactosyltransferases) or crosslinking.
Site-Specific Conjugation Hydroxylysine The 1,2-amino alcohol moiety can be selectively oxidized by Sodium Periodate (NaIO

)
to an aldehyde, enabling specific ligation with hydrazides/oximes without affecting other residues.[1]
Probing Active Site pKa Thialysine Replacing a catalytic Lys with Thialysine lowers the pKa by ~2 units. If activity is maintained, the high pKa of Lys was not essential; if lost, basicity was critical.[1]

References

  • Thialysine Kinetic Mechanism

    • Di Girolamo, M., et al. (1989).[1] "Thialysine utilization for protein synthesis by an exponentially growing E. coli culture." Biochemistry International.[1]

  • Thialysine pKa and Reactivity

    • Herman, T., et al. (2005).[1] "pKa of the mRNA Cap-Specific 2′-O-Methyltransferase Catalytic Lysine by HSQC NMR Detection of a Thialysine Analog." Journal of the American Chemical Society.

  • Hydroxylysine Biosynthesis & Incorporation

    • Zong, G., et al. (2024).[1] "Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry." ChemRxiv.

  • Orthogonal Translation Systems (PylRS)

    • Wan, W., et al. (2010).[1][4] "Pyrrolysyl-tRNA synthetase: an ordinary enzyme but an outstanding genetic code expansion tool."[3] Biochimica et Biophysica Acta.

  • Bioorthogonal Chemistry of 1,2-Amino Alcohols

    • Ge, Y., et al. (2016).[1] "Genetic incorporation of 5-hydroxylysine for enzymatic and chemical modification of proteins." Chemical Science. (Demonstrates periodate oxidation strategy).

Sources

Evaluating Specificity of S-(2-aminoethyl)-L-cysteine (AEC) for Bacterial Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-(2-aminoethyl)-L-cysteine (AEC), also known as thialysine, is a structural analog of L-lysine in which the


-methylene group is replaced by a sulfur atom. In bacterial physiology research, AEC is not merely a toxic compound; it is a precision tool used to probe the specificity of the Lysine Specific Permease (LysP)  and the Lysine-Arginine-Ornithine (LAO)  transport systems.

This guide details how to evaluate the transport specificity of AEC relative to its natural counterpart, L-lysine. Unlike standard growth inhibition assays, which conflate transport with metabolic toxicity, this guide focuses on competitive radioligand uptake assays . This method isolates the transmembrane event, providing the kinetic resolution (


) required for high-fidelity transporter characterization.

Mechanistic Foundation: The "Trojan Horse"

To evaluate specificity, one must understand the biological fate of AEC. It acts as a "Trojan horse," entering the cell via lysine transporters before exerting toxicity.

Transport Pathways

In Escherichia coli and Salmonella, lysine (and AEC) uptake is mediated by two primary systems:

  • LysP (CadR): A high-affinity, lysine-specific permease. This is the primary target for AEC evaluation.

  • LAO System (ArgT/HisJ): A general basic amino acid ABC transporter. It transports Lysine, Arginine, and Ornithine.[1][2]

Expert Insight: To specifically evaluate LysP, assays should be conducted in the presence of excess L-Arginine to saturate/block the LAO system, forcing AEC to compete solely for LysP.

Mechanism of Action Diagram

The following diagram illustrates the entry of AEC and its dual-mode toxicity (Feedback Inhibition & False Incorporation).

AEC_Mechanism AEC_Ex Extracellular AEC LysP LysP Transporter (Target) AEC_Ex->LysP High Affinity Transport LAO LAO System (Off-Target) AEC_Ex->LAO Competitive Transport AEC_In Intracellular AEC LysP->AEC_In LAO->AEC_In AK Aspartokinase (Feedback Inhibition) AEC_In->AK False Feedback (Starvation) tRNA Lysyl-tRNA Synthetase AEC_In->tRNA False Charging Protein Aberrant Proteins tRNA->Protein Translation Errors

Figure 1: Mechanistic pathway of AEC transport and toxicity. AEC competes with Lysine for entry via LysP and LAO, subsequently inhibiting aspartokinase or corrupting protein synthesis.

Comparative Analysis: AEC vs. L-Lysine

The specificity of a transporter is defined by the differential affinity between the substrate and the analog.

FeatureL-Lysine (Natural Substrate)S-(2-aminoethyl)-L-cysteine (AEC)Comparison Notes
Structure 2,6-Diaminohexanoic acidS-(2-aminoethyl)-cysteineSulfur substitution alters pKa and bond length slightly.
Transporter Affinity (

)
High (~1–5

M for LysP)
Moderate (Higher

)
AEC is a competitive inhibitor; it requires higher concentrations to achieve half-max transport velocity.
Transport Mechanism Active Transport (

symport)
Active Transport (

symport)
Both utilize the proton motive force (PMF).
Metabolic Fate Protein synthesis, Cell wallFalse incorporation, AK inhibitionAEC is toxic; Lysine is essential.
Specificity Utility N/ASelection AgentUsed to isolate lysP- mutants or AK-desensitized mutants.

Key Kinetic Metric: The specificity is quantified by the Inhibition Constant (


) . A lower 

indicates that the transporter cannot easily distinguish AEC from Lysine.

Experimental Workflow: Competitive Uptake Assay

To evaluate specificity, we do not measure AEC transport directly (which requires expensive radiolabeled AEC). Instead, we measure the inhibition of


-L-Lysine uptake  by unlabeled AEC.
Assay Logic Diagram

Assay_Workflow Culture 1. Cell Culture (Mid-log phase) Wash 2. Wash Step (Remove Media Amino Acids) Culture->Wash Centrifuge & Resuspend Energize 3. Energize (Add Glucose + Chloramphenicol) Wash->Energize Incubate 37°C, 5 min Reaction 4. Transport Reaction (Hot Lysine + Cold AEC) Energize->Reaction Add Substrates t=0 Filter 5. Rapid Filtration (0.45 µm filter) Reaction->Filter Stop Reaction (LiCl Wash) Count 6. Scintillation Counting Filter->Count Quantify CPM

Figure 2: Workflow for Competitive Uptake Assay. Critical steps include washing to remove competing media nutrients and rapid filtration to capture kinetic data.

Detailed Protocol

Objective: Determine the


 of AEC for the LysP transporter.

Reagents:

  • Buffer: M9 Minimal Salts (no carbon/nitrogen source).

  • Energy Source: Glucose (20 mM final).

  • Inhibitor: Chloramphenicol (100

    
    g/mL) – Critical to prevent protein synthesis and metabolic feedback during the assay.
    
  • Substrate: L-[

    
    C]-Lysine (Specific Activity ~300 mCi/mmol).
    
  • Competitor: Cold AEC (Range: 0, 10, 50, 100, 500

    
    M).
    
  • Blocker: Cold L-Arginine (100

    
    M) – To saturate LAO transporter, isolating LysP.
    

Step-by-Step Methodology:

  • Preparation: Grow E. coli (wild type or specific mutant) in minimal medium to mid-log phase (

    
    ).
    
    • Why: Cells in stationary phase downregulate transporters.

  • Washing: Centrifuge cells (4,000 x g, 5 min) and wash twice with M9 buffer. Resuspend to

    
    .
    
    • Why: Removes residual amino acids from growth media that would compete with the assay.

  • Energization: Aliquot cells into reaction tubes. Add Glucose and Chloramphenicol. Incubate at 37°C for 5 minutes.

    • Why: Establishes Proton Motive Force (PMF) required for active transport.

  • Reaction Initiation:

    • Add Cold L-Arginine (to block LAO).

    • Add Cold AEC (Variable concentrations).

    • Immediately add L-[

      
      C]-Lysine (Fixed concentration, e.g., 5 
      
      
      
      M).
  • Termination: At exactly 1 minute (linear uptake phase), pipette sample onto a 0.45

    
    m nitrocellulose filter under vacuum. Immediately wash filter with 5 mL ice-cold 0.1M LiCl.
    
    • Why: Ice-cold LiCl maintains osmotic balance but stops transport instantly.

  • Quantification: Dry filters, add scintillation fluid, and count (CPM).

Data Analysis & Interpretation

To evaluate specificity, convert CPM to transport velocity (


) and analyze using the Cheng-Prusoff Equation  or a Dixon Plot .
Calculating (Specificity Constant)

Since AEC is a competitive inhibitor, the apparent


 of Lysine will increase in the presence of AEC.


  • 
    :  Concentration of AEC that reduces Lysine uptake by 50%.
    
  • 
    :  Concentration of L-[
    
    
    
    C]-Lysine used (e.g., 5
    
    
    M).
  • 
    :  The Michaelis constant of Lysine for LysP (determine this via a separate saturation curve, typically ~2-5 
    
    
    
    M).
Interpreting the Results
  • Low

    
     (e.g., < 10 
    
    
    
    M):
    High Specificity. AEC is a potent competitor. The transporter "sees" AEC almost identically to Lysine.
  • High

    
     (e.g., > 100 
    
    
    
    M):
    Low Specificity. The transporter discriminates well; it prefers Lysine and excludes AEC.
  • Resistance Profiling: If a mutant strain shows normal Lysine uptake but no inhibition by AEC , the mutation likely alters the transporter's pore geometry, selectively excluding the analog while permitting the natural substrate.

References

  • Steffes, C., et al. (1992). "The lysP gene encodes the lysine-specific permease."[3][4] Journal of Bacteriology, 174(10), 3242–3249. Link

  • Cohen, G. N., et al. (1965). "Isolation of lysine regulatory mutants." Journal of Bacteriology. (Foundational work on AEC resistance). Link

  • Winkler, W. C., & Breaker, R. R. (2005). "Regulation of bacterial gene expression by riboswitches." Annual Review of Microbiology, 59, 487-517. (Discusses AEC binding to Lysine riboswitches). Link

  • Bio-Protocol. (2018).[5] "Amino Acid Transport Assays in Resting Cells." Bio-protocol, 8(10). Link

Sources

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